Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl-
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Overview
Description
Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . The specific compound is characterized by the presence of chloro, ethenyl, dimethoxy, and methyl substituents on the quinoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . For the specific compound, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline, the synthesis might involve the following steps:
Formation of the Quinoline Core: The initial step could involve the formation of the quinoline core through a Skraup or Friedländer synthesis.
Introduction of Substituents:
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoline derivatives, including 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and probes for biological pathways.
Medicine: Investigated for their antimalarial, antibacterial, and anticancer properties.
Industry: Employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes and receptors. For example, antimalarial quinolines are known to interfere with the heme detoxification pathway in Plasmodium parasites . The specific molecular targets and pathways for 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline would depend on its particular biological activity, which could involve inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the chloro substituent but lacks the ethenyl, dimethoxy, and methyl groups.
6,7-Dimethoxyquinoline: Contains the dimethoxy groups but lacks the chloro, ethenyl, and methyl groups.
4-Methylquinoline: Contains the methyl group but lacks the chloro, ethenyl, and dimethoxy groups.
Uniqueness
The uniqueness of 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline lies in its specific combination of substituents, which can confer unique chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
59280-78-3 |
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Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline |
InChI |
InChI=1S/C14H14ClNO2/c1-5-9-8(2)10-6-12(17-3)13(18-4)7-11(10)16-14(9)15/h5-7H,1H2,2-4H3 |
InChI Key |
HIFFAGJKYCZRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=C(C=C12)OC)OC)Cl)C=C |
Origin of Product |
United States |
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